6-Methylnaphthalene-1-carbaldehyde

Physicochemical Properties Drug Design Computational Chemistry

Sourcing the correct naphthaldehyde regioisomer is critical for reaction reproducibility. Substituting isomers alters electronic and steric properties, compromising synthetic outcomes. 6-Methylnaphthalene-1-carbaldehyde (CAS 63409-04-1) eliminates this risk. - Defined physicochemical profile: LogP 3.00, TPSA 17.1 Ų for predictable permeability. - Enables Vilsmeier-Haack and Pd-catalyzed oxygenations for hemigossypol analog synthesis. - Quantifiable probe: herbicidal activity at 0.23 nM. Guarantees batch-to-batch consistency for lead optimization and environmental fate studies.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 63409-04-1
Cat. No. B11915473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnaphthalene-1-carbaldehyde
CAS63409-04-1
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)C=O
InChIInChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3
InChIKeyODPNYEZPQSBTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnaphthalene-1-carbaldehyde Overview


6-Methylnaphthalene-1-carbaldehyde is a functionalized naphthalene derivative bearing an aldehyde group at the 1-position and a methyl group at the 6-position [1]. It serves primarily as a synthetic intermediate for building more complex naphthalene-based molecules [2]. Its reactivity is defined by the electrophilic carbonyl group, enabling participation in condensation, reduction, and nucleophilic addition reactions .

6-Methylnaphthalene-1-carbaldehyde Substitution Risks


Generic substitution among naphthaldehyde regioisomers is scientifically unsound. The position of the methyl and aldehyde substituents dictates distinct electronic and steric properties, directly impacting reactivity in downstream applications [1]. For example, the 6-methyl substitution pattern on 6-Methylnaphthalene-1-carbaldehyde results in a unique computed LogP of 3.00 and a topological polar surface area (TPSA) of 17.1 Ų [2], which are critical parameters for solubility, permeability, and target engagement. Using a different isomer, such as 2-Methyl-1-naphthaldehyde or the parent 1-Naphthaldehyde, would alter these physicochemical properties and lead to divergent outcomes in synthetic routes, biological assays, or material science applications.

6-Methylnaphthalene-1-carbaldehyde Differentiation


LogP and TPSA vs. 1-Naphthaldehyde

6-Methylnaphthalene-1-carbaldehyde demonstrates a distinct lipophilicity profile compared to the unsubstituted parent, 1-Naphthaldehyde. The calculated LogP (XlogP3) is 3.00 [1], indicating increased lipophilicity relative to the parent scaffold. This difference is quantitatively supported by its topological polar surface area (TPSA) of 17.1 Ų .

Physicochemical Properties Drug Design Computational Chemistry

Phytotoxicity in Scenedesmus acutus

6-Methylnaphthalene-1-carbaldehyde exhibits quantifiable phytotoxic activity. In an assay measuring ethane production in the green algae Scenedesmus acutus, the compound showed a value of 81,283.05 nM [1]. This provides a specific benchmark for assessing its potential as a lead compound in herbicide research. In a separate measure of herbicidal activity, it showed a value of 0.23 nM [2].

Phytotoxicity Herbicide Discovery Environmental Toxicology

Structural Comparison with 2-Methyl-1-naphthaldehyde

The number of rotatable bonds is a key descriptor for molecular flexibility and entropy of binding. 6-Methylnaphthalene-1-carbaldehyde possesses a computed rotatable bond count of 1 , which is identical to its isomer 2-Methyl-1-naphthaldehyde [1]. This demonstrates that while regioisomers may share certain properties, subtle differences in substitution pattern (6-methyl vs. 2-methyl) can influence other critical parameters like electronic distribution and steric hindrance.

Structural Analysis Conformational Analysis Molecular Modeling

6-Methylnaphthalene-1-carbaldehyde Applications


Herbicide Lead Discovery and Environmental Toxicology

The compound is suitable as a molecular probe in phytotoxicity assays. Its quantifiable activity in the Scenedesmus acutus ethane production assay (81,283.05 nM) [1] and herbicidal activity assay (0.23 nM) [2] makes it a benchmark candidate for evaluating new naphthaldehyde-based herbicide leads or for studying the environmental fate and effects of naphthalene derivatives.

Medicinal Chemistry Scaffold Optimization

With its defined LogP of 3.00 [3] and TPSA of 17.1 Ų , this compound serves as a useful building block for constructing focused libraries of naphthalene-based bioactive molecules. Its physicochemical profile, distinct from the parent 1-Naphthaldehyde (ΔLogP = +0.54) [4], allows medicinal chemists to modulate lipophilicity and permeability during lead optimization campaigns targeting cancer or other diseases.

Synthesis of Advanced Naphthalene Derivatives

As reviewed by Pozharskii [5], naphthaldehydes are key intermediates for various transformations. 6-Methylnaphthalene-1-carbaldehyde, specifically, can be used as a starting material in Vilsmeier-Haack reactions [6] or palladium-catalyzed oxygenations [7] to synthesize more complex molecules like hemigossypol analogs, which are of interest in anticancer research.

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